molecular formula C21H34O6S B1494043 (3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate CAS No. 4080-06-2

(3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate

Cat. No. B1494043
CAS RN: 4080-06-2
M. Wt: 414.6 g/mol
InChI Key: CKLXFJGOYPIIKV-KANDCNJNSA-N
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Description

“(3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate” is a chemical compound with the molecular formula C21H34O6S . It has a molecular weight of 414.6 g/mol . The compound is also known by its IUPAC name, [(3R,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate .


Molecular Structure Analysis

The compound has a complex structure with several chiral centers . It includes a pregnane skeleton, which is a parent structure for steroids. The molecule also contains hydroxyl groups and a sulfate group .


Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm³ . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 3 freely rotating bonds . The polar surface area of the compound is 112 Ų .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Comin et al. (1999) focused on the synthesis and characterization of sulfated steroids, including derivatives similar to "(3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate", for the first time from readily available materials. These compounds were evaluated for their antiviral activity, showcasing their potential in inhibiting replication of DNA and RNA viruses. This underscores the relevance of sulfated steroids in antiviral research (Comin, Maier, Roccatagliata, Pujol, & Damonte, 1999).

Conjugation and Metabolism

  • Research by Branchaud, Schweitzer, and Giroud (1969) highlighted the presence of sulfate conjugates of corticosteroids in human cord plasma, suggesting a role for steroid sulfates in fetal development and potentially indicating pathways for sulfate conjugation and metabolism of steroids in the human body (Branchaud, Schweitzer, & Giroud, 1969).

properties

IUPAC Name

[(3R,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXFJGOYPIIKV-KANDCNJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858333
Record name (3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate

CAS RN

4080-06-2
Record name (3alpha,20S)-17,20-Dihydroxypregn-5-en-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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